

2(3H)-Furanone, dihydro-4-hydroxy- comprehensive literature review

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Compound of Interest

Compound Name: 2(3H)-Furanone, dihydro-4-hydroxy-

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An In-depth Technical Guide on 2(3H)-Furanone, dihydro-4-hydroxy-

This comprehensive guide provides a detailed overview of **2(3H)-Furanone, dihydro-4-hydroxy-**, also known as γ -hydroxybutyrolactone (GHB). It is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, natural occurrence, and biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides representative protocols and data from closely related furanone derivatives to facilitate future research.

Chemical and Physical Properties

2(3H)-Furanone, dihydro-4-hydroxy- is a heterocyclic organic compound belonging to the furanone family. It is a saturated gamma-lactone with a hydroxyl group at the 4-position. The presence of a chiral center at the C4 position means that it can exist as two enantiomers, (R)- and (S)-dihydro-4-hydroxy-2(3H)-furanone. The stereochemistry of this hydroxyl group is crucial for its biological activity and its utility as a chiral building block in organic synthesis.[1]

Property	Value	Reference
Molecular Formula	C ₄ H ₆ O ₃	[2]
Molecular Weight	102.09 g/mol	[2]
CAS Number	5469-16-9	[2]
IUPAC Name	Dihydro-4-hydroxy-2(3H)-furanone	[2]
Synonyms	γ-Hydroxybutyrolactone, 4-Hydroxydihydrofuran-2(3H)-one	[2]
InChI Key	FUDDLSHBRSNCBV-UHFFFAOYSA-N	[2]
LogP (calculated)	-0.706	[3]

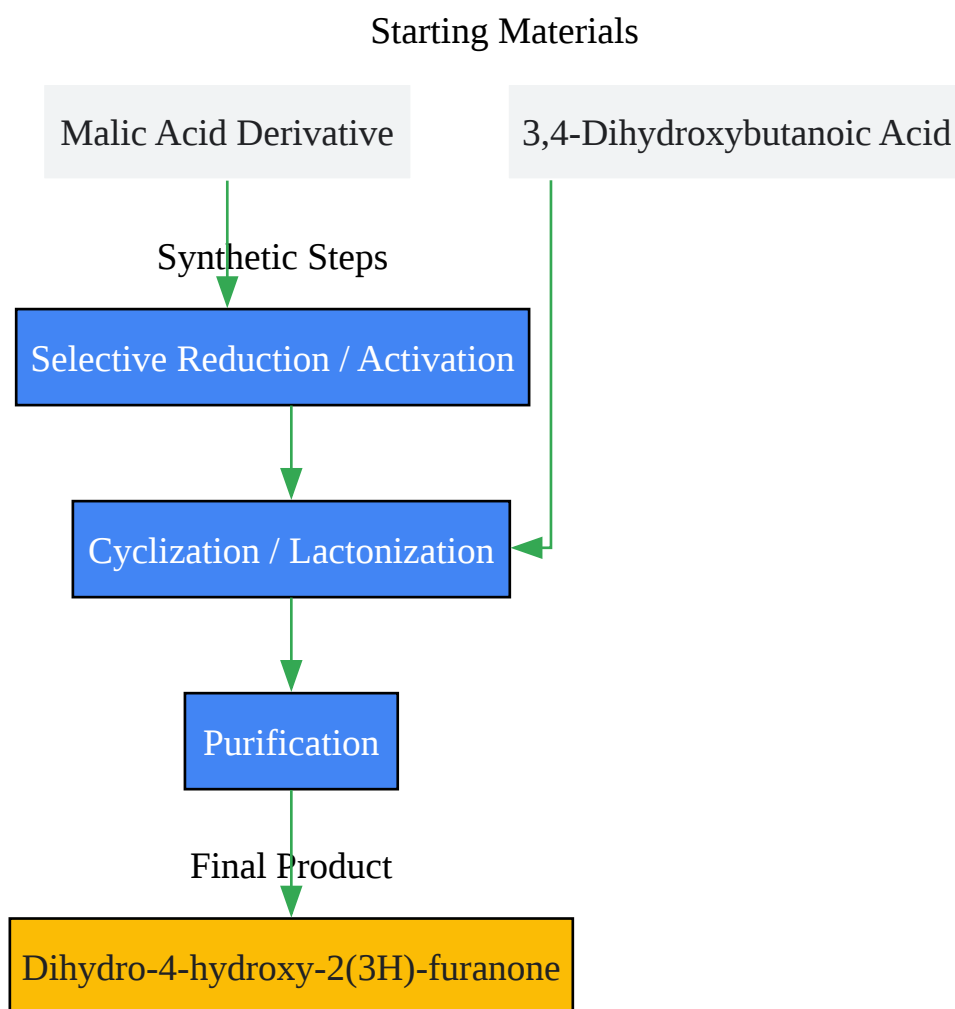
Synthesis and Manufacturing

While a specific, detailed industrial synthesis protocol for **2(3H)-Furanone, dihydro-4-hydroxy-** is not readily available in the literature, several synthetic strategies can be employed based on the synthesis of related furanones. The stereoselective synthesis of its enantiomers is of particular interest due to the importance of chirality in biological activity.[1]

Potential Synthetic Routes:

- From Malic Acid: A common precursor for chiral γ-lactones is malic acid, which can be converted to the target molecule through selective reduction of its ester derivatives.[4]
- From 3,4-Dihydroxybutanoic Acid: The cyclization of 3,4-dihydroxybutanoic acid or its salts can yield dihydro-4-hydroxy-2(3H)-furanone.[5][6][7][8][9] This precursor can be obtained from the degradation of carbohydrates.[6]
- Reduction of 4-Hydroxy-2-oxobutanoic Acid: The reduction of the keto group in 4-hydroxy-2-oxobutanoic acid can lead to the formation of the corresponding dihydroxy acid, which can then cyclize to the lactone.[10][11]

Below is a generalized workflow for the synthesis of a furanone derivative, which could be adapted for the synthesis of dihydro-4-hydroxy-2(3H)-furanone.



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Generalized synthetic workflow for dihydro-4-hydroxy-2(3H)-furanone.

Natural Occurrence

2(3H)-Furanone, dihydro-4-hydroxy- has been identified in various natural sources, spanning from plants to mammals. Its presence in several medicinal plants suggests a potential role in their biochemical pathways or defense mechanisms.[1]

Known Natural Sources:

- Plants: It has been reported in medicinal plants such as *Crocus sativus* (saffron), *Anoectochilus formosanus*, and *Climacodon septentrionalis*.[\[1\]](#)

Biological Activities and Potential Applications

Furanones as a chemical class are known for a wide range of biological activities.[\[1\]](#) While specific data for dihydro-4-hydroxy-2(3H)-furanone is scarce, the activities of its derivatives suggest several potential applications.

Antimicrobial Activity

Furanone derivatives have demonstrated significant antimicrobial properties.[\[12\]](#) They are believed to exert their effects by disrupting microbial cell membranes and interfering with essential metabolic processes.[\[1\]](#) Some furanones have also been shown to inhibit quorum sensing, a bacterial communication system crucial for virulence and biofilm formation.[\[1\]](#)

Quantitative Data for Furanone Derivatives (Antimicrobial Activity):

Compound	Microorganism	MIC (µg/mL)	Reference
Furanone F105	<i>Staphylococcus aureus</i>	8 - 10	[12]
Furanone F105	<i>Klebsiella pneumoniae</i>	>128	[12]
Furanone C-30	<i>Pseudomonas aeruginosa</i>	256-512	[12]
Various Spiropyrrolidines	<i>Bacillus subtilis</i>	32	[13]
Various Spiropyrrolidines	Gram-negative bacteria	64 - 125	[13]

Anti-inflammatory Activity

Certain furanone derivatives have shown potent anti-inflammatory effects. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX)

enzymes, which are key mediators of the inflammatory response.

Quantitative Data for Furanone Derivatives (Anti-inflammatory Activity):

Compound	Assay	IC ₅₀ (μM)	Reference
4,5-diaryl-3-hydroxy-2(5H)-furanone derivative	COX-1 Inhibition	2.8	[14]
Diarylpentanoid derivative	Nitric Oxide Suppression	4.9	[15]

Neuroprotective Activity

Some γ-butyrolactone derivatives have been investigated for their neuroprotective effects, showing potential in protecting against cytotoxicity in neuronal cells.[4] This suggests that dihydro-4-hydroxy-2(3H)-furanone could be a scaffold for the development of novel neuroprotective agents.

Experimental Protocols

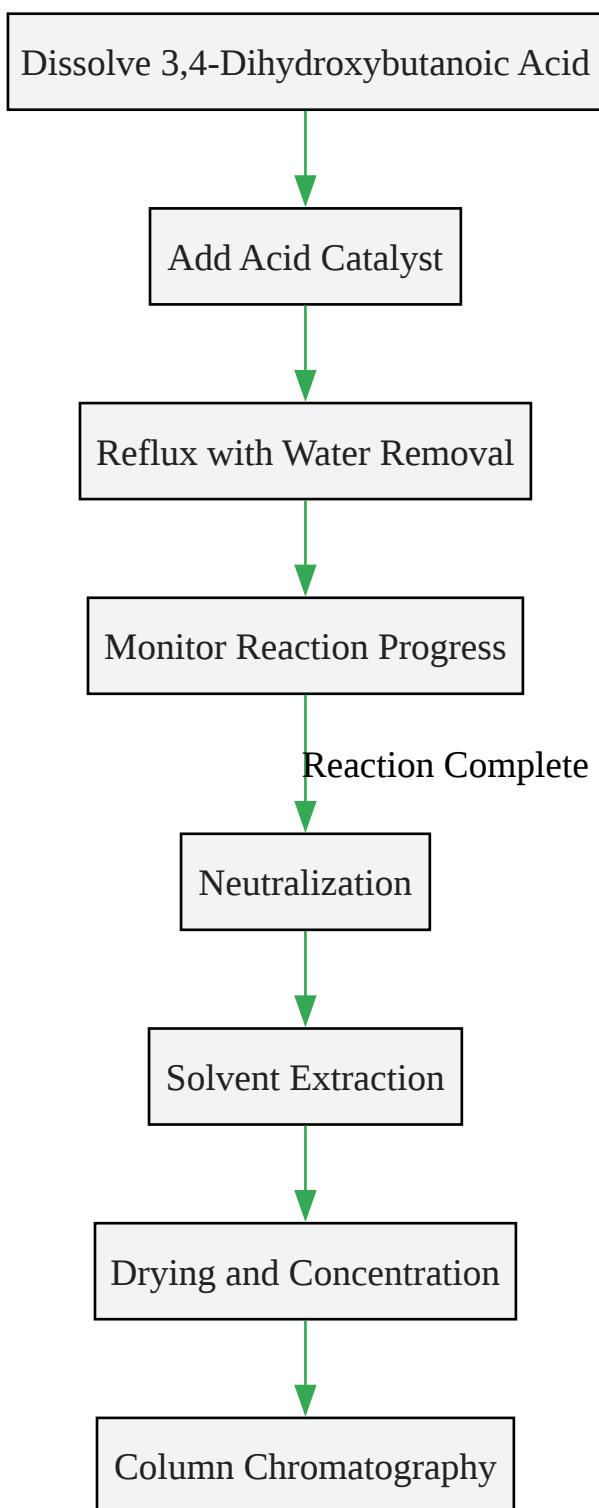
Due to the lack of specific published protocols for **2(3H)-Furanone, dihydro-4-hydroxy-**, this section provides representative, detailed methodologies for key assays based on protocols for related furanone derivatives.

Representative Synthesis Protocol: Cyclization of 3,4-Dihydroxybutanoic Acid

This protocol is a hypothetical adaptation for the synthesis of dihydro-4-hydroxy-2(3H)-furanone.

- Preparation of Starting Material: Obtain or synthesize 3,4-dihydroxybutanoic acid.[6][7][8][9]
- Acid-Catalyzed Cyclization:
 - Dissolve 3,4-dihydroxybutanoic acid in a suitable solvent (e.g., toluene).

- Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
- Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
- Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.



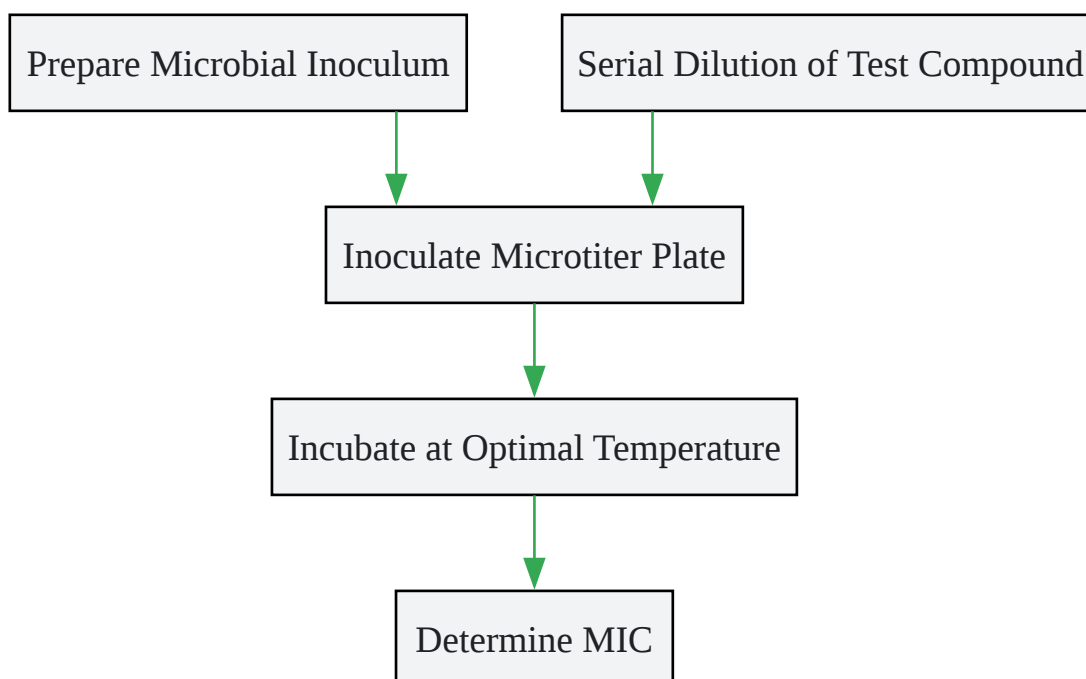
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Workflow for a representative synthesis of dihydro-4-hydroxy-2(3H)-furanone.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.^{[16][17]}

- Preparation of Inoculum: Culture the test microorganism overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute to the final inoculum concentration.
- Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the appropriate broth medium.
- Inoculation: Add the prepared microbial inoculum to each well. Include positive (microorganism and broth) and negative (broth only) controls.
- Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.



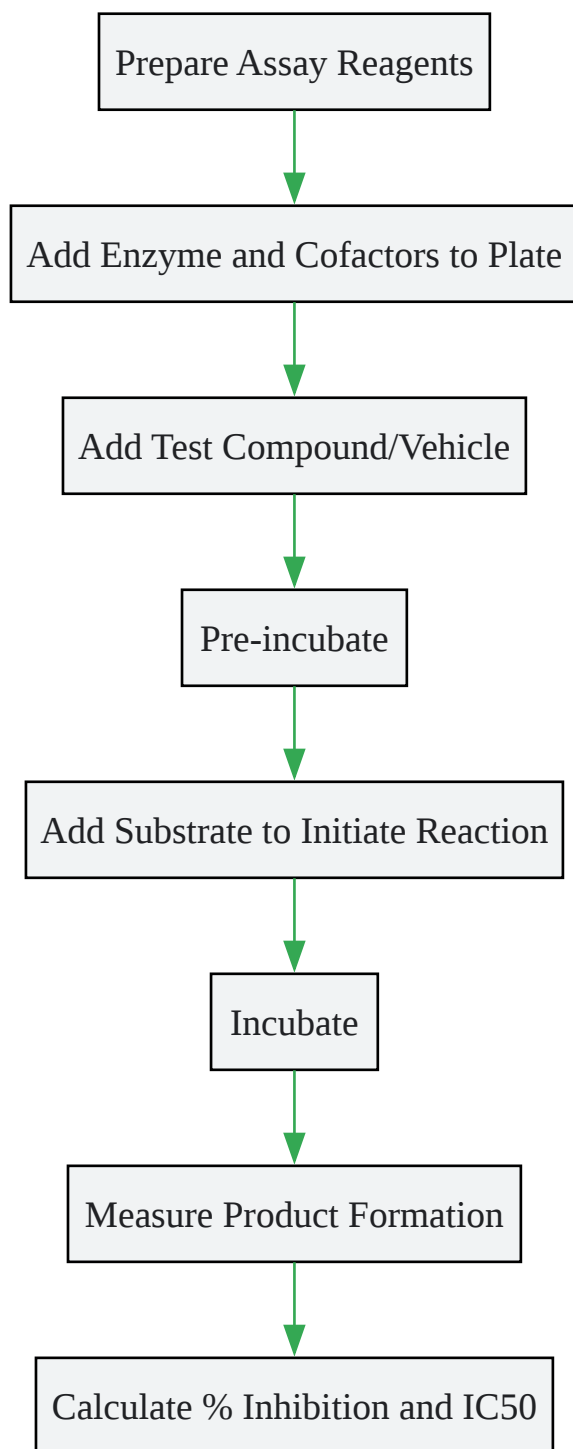
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Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Assay: COX-2 Inhibition Assay

This protocol is a general guide for a colorimetric COX-2 inhibitor screening assay.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- **Reagent Preparation:** Prepare reaction buffer, heme, and human recombinant COX-2 enzyme solution.
- **Assay Setup:** In a 96-well plate, add reaction buffer, heme, and COX-2 enzyme to wells for the 100% initial activity control and inhibitor test samples.
- **Inhibitor Addition:** Add the test compound (dissolved in a suitable solvent like DMSO) to the inhibitor wells and the solvent vehicle to the control wells.
- **Pre-incubation:** Incubate the plate for a defined time (e.g., 10 minutes) at 37°C.
- **Reaction Initiation:** Initiate the reaction by adding the substrate (e.g., arachidonic acid).
- **Measurement:** After a specific reaction time, stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric or fluorescence).
- **Data Analysis:** Calculate the percentage of inhibition and determine the IC₅₀ value.



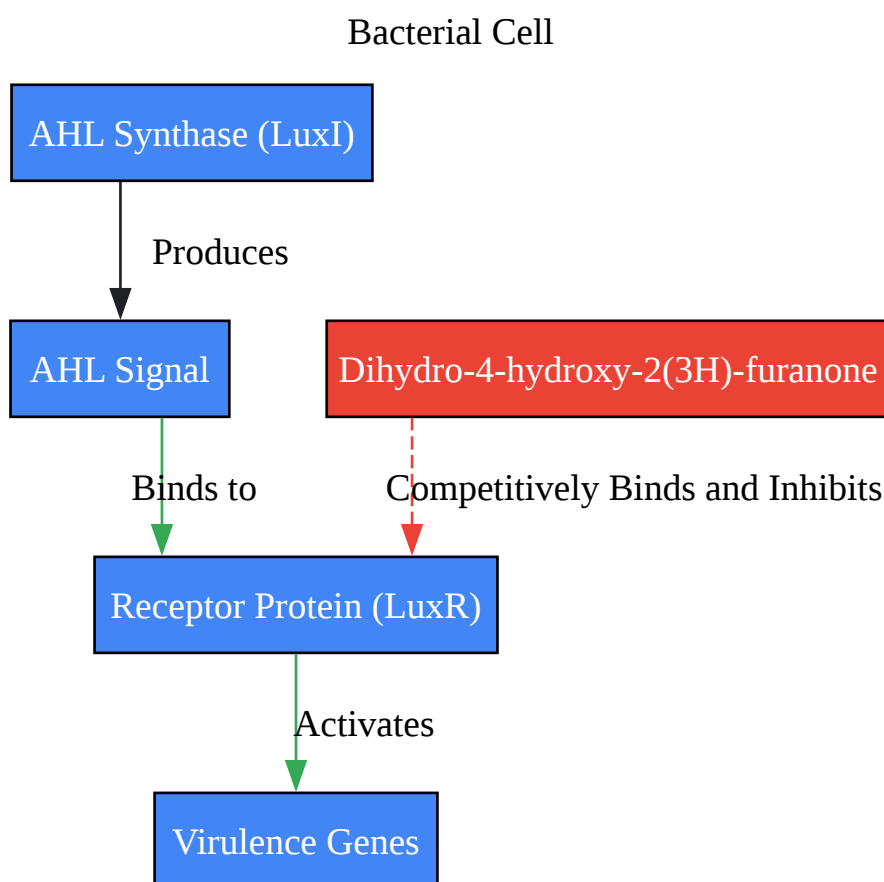
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Workflow for a representative COX-2 inhibition assay.

Signaling Pathways

While the direct interaction of dihydro-4-hydroxy-2(3H)-furanone with specific signaling pathways is not well-documented, furanone derivatives are known to interfere with bacterial quorum sensing (QS). QS is a cell-density dependent signaling mechanism that regulates virulence gene expression in many pathogenic bacteria. Furanones can act as antagonists to the signaling molecules (e.g., acyl-homoserine lactones or AHLs) in these systems.

The proposed mechanism of QS inhibition by furanones involves competitive binding to the LuxR-type transcriptional regulators. This prevents the binding of the natural AHL signal, thereby inhibiting the transcription of target virulence genes.



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Putative mechanism of quorum sensing inhibition by furanones.

Future Directions

The versatile chemical nature and the presence of **2(3H)-Furanone, dihydro-4-hydroxy-** in biological systems make it an interesting molecule for further investigation. Future research should focus on:

- Development of robust and scalable synthetic methods, particularly for the enantiomerically pure forms.
- Comprehensive biological screening to elucidate its specific antimicrobial, anti-inflammatory, and neuroprotective properties.
- Determination of quantitative data such as MIC and IC₅₀ values for a range of targets.
- In-depth studies on its mechanism of action, including its interaction with specific signaling pathways.
- Pharmacokinetic and toxicological profiling to assess its potential as a therapeutic agent.

By addressing these knowledge gaps, the full potential of **2(3H)-Furanone, dihydro-4-hydroxy-** in drug discovery and development can be realized.

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